Bicalutamide O-beta-D-glucuronide Bicalutamide O-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.: 151262-59-8
VCID: VC0125813
InChI: InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D
SMILES: CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O
Molecular Formula: C₂₄H₂₂F₄N₂O₁₀S
Molecular Weight: 606.5

Bicalutamide O-beta-D-glucuronide

CAS No.: 151262-59-8

Cat. No.: VC0125813

Molecular Formula: C₂₄H₂₂F₄N₂O₁₀S

Molecular Weight: 606.5

* For research use only. Not for human or veterinary use.

Bicalutamide O-beta-D-glucuronide - 151262-59-8

Specification

CAS No. 151262-59-8
Molecular Formula C₂₄H₂₂F₄N₂O₁₀S
Molecular Weight 606.5
IUPAC Name (2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D
SMILES CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Properties and Structural Characteristics

Bicalutamide O-beta-D-glucuronide (CAS 151262-59-8) is a glucuronide conjugate formed during the metabolism of bicalutamide. It possesses specific chemical and physical characteristics that distinguish it from its parent compound. The conjugate has a molecular formula of C24H22F4N2O10S and a molecular weight of 606.5 Daltons . This metabolite features a glucuronic acid moiety linked to the bicalutamide structure through an oxygen bond, forming a beta-D-glucuronide conjugate.

The chemical structure represents a crucial modification of bicalutamide, significantly altering its physical and chemical properties, particularly its solubility and polarity. This transformation represents a classic example of phase II metabolism, where conjugation with glucuronic acid enhances water solubility, facilitating renal and biliary excretion of the xenobiotic compound. The beta-D-glucuronic acid is attached to bicalutamide through an oxygen bond, creating a more polar, water-soluble derivative that can be more readily eliminated from the body .

Structural Importance in Metabolism

The formation of Bicalutamide O-beta-D-glucuronide represents a critical step in the detoxification and elimination pathway of bicalutamide. This conjugation process converts the relatively lipophilic parent drug into a more hydrophilic metabolite, enhancing its excretion through urine and bile. This transformation exemplifies the body's mechanism for eliminating foreign substances through increased water solubility .

Formation and Metabolic Pathways

The formation of Bicalutamide O-beta-D-glucuronide occurs through the process of glucuronidation, a major phase II detoxification reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to bicalutamide, resulting in the formation of the glucuronide conjugate .

Enantiomer-Specific Glucuronidation

Bicalutamide is administered clinically as a racemic mixture of (R) and (S) enantiomers, with the anti-androgenic activity residing almost exclusively in the (R)-enantiomer. Interestingly, the metabolism of these enantiomers follows distinct pathways. The (S)-enantiomer undergoes direct glucuronidation to form (S)bicalutamide-G, while the (R)-enantiomer requires an initial hydroxylation step before glucuronidation can occur, forming hydroxy(R)bicalutamide-G .

This enantiomer-specific metabolism has significant implications for the pharmacokinetics of bicalutamide, as the (S)-enantiomer is cleared more rapidly from the body compared to the (R)-enantiomer. This differential metabolism contributes to the prolonged therapeutic effect of bicalutamide, as the pharmacologically active (R)-enantiomer has a longer half-life in the body .

Enzyme Specificity in Glucuronidation

The glucuronidation of bicalutamide involves specific UGT isoforms. Research has identified UGT1A8 and UGT1A9 as the primary enzymes capable of forming both (S) and (R)bicalutamide glucuronides from pure or racemic substrates. Additionally, UGT2B7 has been shown to participate in the formation of (R)bicalutamide glucuronide .

Table 1: UGT Enzymes Involved in Bicalutamide Glucuronidation

UGT Enzyme(S)Bicalutamide-G Formation(R)Bicalutamide-G Formation
UGT1A8YesYes
UGT1A9YesYes
UGT2B7NoYes

Based on kinetic parameters of recombinant enzymes, UGT1A9 appears to play a predominant role in bicalutamide metabolism in both liver and kidney tissues .

Tissue Distribution and Metabolic Capacity

Primary Sites of Glucuronidation

In vitro studies using human tissue microsomes have demonstrated that the liver and kidney are the primary sites for bicalutamide glucuronidation, with intestinal microsomes exhibiting significantly lower reactivity with bicalutamide substrates. This tissue distribution pattern is consistent for both enantiomers and is observed with both pure and racemic solutions of bicalutamide .

Time-course experiments have shown that glucuronidation reactions remain linear for approximately 4 hours, regardless of the tissue source (liver or kidney) or substrate form (racemic or pure enantiomer). This linearity provides important information for designing appropriate incubation conditions for in vitro metabolism studies .

Kinetic Parameters Across Tissues

Dose-response analyses have revealed differential kinetic parameters for bicalutamide glucuronidation in liver and kidney microsomes. Liver extracts reach maximal production of (R)bicalutamide-G at approximately 300 μM of substrate concentration for both racemic and pure (R)bicalutamide. The formation of (S)bicalutamide-G achieves optimal rates at lower concentrations, approximately 100-125 μM, depending on whether racemic or pure (S)bicalutamide is used as the substrate .

Table 2: Optimal Substrate Concentrations for Bicalutamide Glucuronidation

TissueSubstrate(R)bicalutamide-G(S)bicalutamide-G
LiverRacemic300 μM100 μM
LiverPure300 μM125 μM
KidneyRacemic300 μMNot specified
KidneyPure300 μMNot specified

Importantly, Km values for (S)bicalutamide glucuronidation are similar in liver and kidney microsomes and are lower than the values obtained with the (R)-enantiomer. This finding suggests a higher affinity of UGT enzymes for the (S)-enantiomer compared to the (R)-enantiomer, which may contribute to the more rapid clearance of the (S)-enantiomer observed in pharmacokinetic studies .

Pharmacokinetics and Excretion Patterns

Excretion Profile

Bicalutamide is cleared almost exclusively by metabolism, with the drug being excreted to similar extents in urine and feces. The glucuronide conjugates of (S)bicalutamide and hydroxy(R)bicalutamide have been identified as the two primary polar metabolites in urine .

Conversely, the urinary levels of hydroxy(R)bicalutamide-G follow an inverse pattern, with its relative abundance increasing from 14% to 61% of the urinary metabolites during the 9 days following treatment. Similar trends have been observed in fecal excretion as well .

Table 3: Time-Dependent Changes in Urinary Metabolite Composition

Time Post-Dose(S)bicalutamide-Ghydroxy(R)bicalutamide-G
24 hours76%14%
9 days14%61%

Analytical Considerations and Research Applications

Use in Metabolic Research

Bicalutamide O-beta-D-glucuronide serves as an important tool in biochemical and environmental research, particularly for studying metabolism and excretion processes in biological systems. The compound is specifically designed to mimic metabolites formed during the glucuronidation stage of drug metabolism, where lipophilic substances are converted to water-soluble products for excretion via the kidneys or biliary tract .

The oxygen bonding of β-D-glucuronic acid to the bicalutamide molecule significantly alters its physical and chemical properties, especially its solubility and polarity. In research settings, Bicalutamide O-beta-D-glucuronide is utilized to investigate the efficiency and specificity of enzymes involved in glucuronidation, primarily UDP-glucuronosyltransferases .

Drug Interaction Studies

(S)bicalutamide has been shown to inhibit the ability of human liver and kidney microsomes to glucuronidate propofol, a known UGT1A9 substrate. This finding supports the identification of UGT1A9 as a major contributor to bicalutamide metabolism and highlights the potential for drug-drug interactions involving this metabolic pathway .

Such studies contribute to a better understanding of how various substances are processed in the body and the factors that influence their biotransformation. Furthermore, research on these conjugates aids in the development of analytical methods for detecting and quantifying metabolites in biological samples .

Clinical Implications and Future Directions

Implications for Prostate Cancer Treatment

The understanding of bicalutamide metabolism, including the formation of Bicalutamide O-beta-D-glucuronide, has important implications for prostate cancer treatment. Bicalutamide exhibits large inter-individual variability in its pharmacokinetics, which may reflect different phenotypes in bicalutamide-conjugating UGTs. This variability can potentially impact drug efficacy and toxicity .

Given that UGT gene polymorphisms are known to cause inter-individual variations in drug metabolism, the identification of UGT1A9 as a major contributor to bicalutamide glucuronidation may help explain observed variations in patient response to bicalutamide therapy. This knowledge could potentially lead to more personalized dosing strategies based on a patient's UGT genotype .

Future Research Directions

Future research on Bicalutamide O-beta-D-glucuronide may focus on several areas:

  • Investigating the impact of UGT1A9 polymorphisms on bicalutamide metabolism and clinical outcomes

  • Exploring potential drug-drug interactions involving bicalutamide and other UGT1A9 substrates or inhibitors

  • Developing improved analytical methods for detecting and quantifying bicalutamide metabolites in biological samples

  • Examining the potential role of intestinal and gut microbiota in the metabolism and enterohepatic circulation of bicalutamide glucuronides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator